REACTION_SMILES
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[C:15](=[O:16])([OH:17])[O-:18].[CH3:23][OH:24].[CH3:3][c:4]1[c:5]([C:11]([F:12])([F:13])[F:14])[cH:6][c:7]([NH2:8])[cH:9][cH:10]1.[Cl:20][CH2:21][Cl:22].[I:1][Cl:2].[Na+:19].[Na+:32].[Na+:33].[S:25]([S:26]([O-:27])=[O:28])([O-:29])(=[O:30])=[O:31]>>[I:1][c:9]1[c:7]([NH2:8])[cH:6][c:5]([C:11]([F:12])([F:13])[F:14])[c:4]([CH3:3])[cH:10]1
|
Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
|
reactant
|
Smiles
|
O=C([O-])O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cc1ccc(N)cc1C(F)(F)F
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
ClI
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=S([O-])S(=O)(=O)[O-]
|
Name
|
|
Type
|
product
|
Smiles
|
Cc1cc(I)c(N)cc1C(F)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |